N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]but-2-ynamide
Description
N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]but-2-ynamide is a compound that belongs to the class of ynamides, which are characterized by the presence of an alkyne group attached to a nitrogen atom
Properties
IUPAC Name |
N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]but-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-4-14(17)16-13-8-7-11-10(9-15)5-3-6-12(11)13/h3,5-6,13H,7-8H2,1H3,(H,16,17)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOOCSBRXMZNDG-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCC2=C(C=CC=C12)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N[C@@H]1CCC2=C(C=CC=C12)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]but-2-ynamide typically involves the reaction of an appropriate indene derivative with a but-2-ynamide precursor. The reaction conditions often require the use of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Chemical Reactions Analysis
N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield amines or other reduced products.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]but-2-ynamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the construction of complex molecular architectures.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]but-2-ynamide involves its interaction with specific molecular targets. The compound’s alkyne group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]but-2-ynamide can be compared with other ynamides and related compounds. Similar compounds include:
N-alkynylamides: These compounds share the alkyne group attached to a nitrogen atom but differ in the substituents attached to the nitrogen.
Ynamides with different substituents: Variations in the substituents can lead to differences in reactivity and applications.
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